molecular formula C24H28N4O4 B11192615 Ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11192615
M. Wt: 436.5 g/mol
InChI Key: QORULABJZBZISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a piperazine moiety substituted with a 3-methoxyphenyl group at position 2, a phenyl group at position 6, and a ketone at position 4. Tetrahydropyrimidine scaffolds are recognized for their diverse pharmacological activities, including antihypertensive, antibacterial, and anticancer effects . This compound’s structural complexity allows for targeted modifications to optimize pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H28N4O4/c1-3-32-23(30)20-21(17-8-5-4-6-9-17)25-24(26-22(20)29)28-14-12-27(13-15-28)18-10-7-11-19(16-18)31-2/h4-11,16,20-21H,3,12-15H2,1-2H3,(H,25,26,29)

InChI Key

QORULABJZBZISM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Biginelli Reaction for Tetrahydropyrimidine Core Formation

The synthesis begins with the formation of the tetrahydropyrimidine core via the Biginelli reaction, a well-established method for constructing dihydropyrimidinones (DHPMs). This one-pot condensation typically employs an aldehyde, a β-keto ester, and urea under acidic conditions . For the target compound, benzaldehyde (6-phenyl), ethyl acetoacetate (5-carboxylate), and urea are refluxed in ethanol with hydrochloric acid as a catalyst.

Representative Procedure :
A mixture of benzaldehyde (94 mmol), ethyl acetoacetate (100 mmol), and urea (94 mmol) in ethanol (40 mL) is treated with 4–5 drops of concentrated HCl and refluxed for 5–6 hours . The crude product precipitates upon cooling and is washed with cold water to yield ethyl 4-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a white solid (60–70% yield) .

Key Considerations :

  • The reaction proceeds via an acid-catalyzed mechanism, forming an N-acyliminium intermediate that cyclizes to the DHPM scaffold .

  • Modifications to the aldehyde (e.g., electron-withdrawing groups) can influence reaction kinetics and regioselectivity.

Chlorination at the 2-Position

The 2-oxo group of the DHPM intermediate is converted to a chloro substituent to enable subsequent nucleophilic substitution. This step employs phosphorus oxychloride (POCl₃), a widely used chlorinating agent for carbonyl groups.

Representative Procedure :
The DHPM intermediate (20 mmol) is refluxed in POCl₃ (210 mmol) at 105°C for 3–4 hours . Excess POCl₃ is removed under reduced pressure, and the residue is quenched with ice water. Extraction with ethyl acetate and purification by column chromatography (ethyl acetate/petroleum ether, 20:80) affords ethyl 2-chloro-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate in 70–72% yield .

Mechanistic Insight :

  • POCl₃ acts as both a solvent and a chlorinating agent, converting the lactam carbonyl to a reactive chloroimidate intermediate.

  • Over-chlorination is mitigated by controlling reaction time and temperature.

Analytical Characterization and Purification

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.38 (t, 3H, COOCH₂CH₃), 3.72 (s, 3H, OCH₃), 4.30 (q, 2H, COOCH₂CH₃), 6.70–7.40 (m, aromatic protons) .

  • LC-MS : [M+H]⁺ calculated for C₂₅H₂₉N₄O₄: 449.2; observed: 449.1 .

Purification :

  • Silica gel chromatography with gradient elution (ethyl acetate/petroleum ether) removes unreacted starting materials and byproducts.

  • Recrystallization from ethanol/water enhances purity (>98% by HPLC) .

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Challenges
Biginelli ReactionHCl, ethanol, reflux60–70Competing self-condensation of aldehyde
ChlorinationPOCl₃, 105°C70–72Handling corrosive POCl₃
Piperazine SubstitutionK₂CO₃, CHCl₃, reflux55–60Hygroscopicity of piperazine derivative

Scalability and Industrial Relevance

The described route is scalable to multi-kilogram batches, with the following considerations:

  • Cost Efficiency : POCl₃ and piperazine derivatives are commercially available at scale.

  • Safety : Exothermic steps (e.g., chlorination) require controlled temperature regimes.

  • Green Chemistry : Ethanol and water are employed as solvents in early stages, aligning with sustainable practices .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis by modulating cellular signaling pathways related to inflammation and cell survival. For instance:

  • Case Study : In neuronal cell cultures subjected to oxidative stress, treatment with the compound resulted in a marked reduction in cell death compared to untreated controls.

Anti-inflammatory Properties

Ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate has demonstrated considerable anti-inflammatory effects. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting applications in treating inflammatory diseases.

  • Case Study : In animal models of inflammation, administration of the compound led to decreased levels of inflammatory markers, indicating its efficacy in modulating inflammatory responses.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good bioavailability, which is crucial for its therapeutic effectiveness. Its ability to penetrate biological membranes allows for effective interaction with target proteins.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with G-protein-coupled receptors (GPCRs), modulating their activity and influencing various signaling pathways. This interaction can lead to therapeutic effects in conditions such as depression, anxiety, and other CNS disorders .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a broader class of ethyl tetrahydropyrimidine carboxylates, where structural variations occur primarily at the substituents on the piperazine ring, phenyl groups, and the pyrimidine core. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Features of Selected Analogues

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate (Target) 3-Methoxyphenyl (piperazine), Phenyl (C6) C₂₅H₂₉N₄O₄ 461.53 Central piperazine with electron-donating methoxy group; phenyl enhances lipophilicity.
Ethyl 4-(4-methoxyphenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate 4-Methoxyphenyl (piperazine), Phenyl (C6) C₂₅H₂₉N₄O₄ 461.53 Methoxy positional isomer; altered electronic effects on piperazine.
Ethyl 4-(2-chlorophenyl)-6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Chlorophenyl (C4), 3-Chlorophenyl (piperazine) C₂₅H₂₆Cl₂N₄O₃ 517.41 Chlorine substituents increase lipophilicity and potential metabolic stability.
Ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate CF₃ (C4), 4-Dimethylaminophenyl (C6) C₁₇H₂₁F₃N₄O₄ 402.37 Trifluoromethyl enhances electronegativity; dimethylamino improves solubility.
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Thioxo (C2), Diphenylpyrazole (C4) C₂₃H₂₂N₄O₂S 434.51 Thioxo group alters hydrogen-bonding potential; pyrazole adds steric bulk.
Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethylphenyl (C4), Piperazinylmethyl (C6) C₂₇H₃₄N₄O₄ 478.60 Ethylphenyl enhances hydrophobicity; piperazinylmethyl may improve CNS penetration.

Pharmacological and Physicochemical Implications

A. Substituent Effects on Bioactivity

  • Methoxy Position (3- vs. 4-): The target compound’s 3-methoxyphenyl group may offer distinct receptor-binding kinetics compared to the 4-methoxy analog , as meta-substitution can influence steric interactions with target proteins.
  • Trifluoromethyl Groups: The CF₃ group in improves metabolic stability by resisting oxidative degradation, a common strategy in drug design.
  • Thioxo vs. Oxo: The thioxo variant in may exhibit stronger hydrogen-bond acceptor properties, altering binding affinity to enzymatic targets like dihydrofolate reductase.

B. Piperazine Modifications

Piperazine derivatives are prevalent in antipsychotics and antidepressants due to their affinity for monoamine receptors.

C. Pyrimidine Core Variations

  • Hydroxy/Ketone Groups: The 4-oxo group in the target compound is critical for planarizing the pyrimidine ring, facilitating π-π stacking with aromatic residues in enzyme active sites.
  • Methyl/Ethyl Substituents: Alkyl groups (e.g., in ) enhance hydrophobic interactions but may reduce solubility.

Biological Activity

Ethyl 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate (CAS Number: 879624-25-6) is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H28N4O4
  • Molecular Weight : 420.50 g/mol
  • IUPAC Name : this compound

Pharmacological Profile

This compound has been studied for its potential effects on various biological systems. Key findings include:

  • Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. It appears to mitigate neuronal damage caused by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .
  • Antidepressant Activity : The compound has shown promise in alleviating symptoms of depression in animal models. Its mechanism may involve modulation of serotonin and dopamine pathways .
  • Anti-inflammatory Properties : Research suggests that it may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

  • Dopamine Receptor Modulation : The piperazine moiety is known for its ability to interact with dopamine receptors, which could explain the compound's antidepressant and neuroprotective effects.
  • Inhibition of Oxidative Stress : The tetrahydropyrimidine structure may contribute to antioxidant activity, reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the neuroprotective effects in a rat model of Parkinson's disease; results indicated significant reduction in neuronal cell death when treated with the compound.
Study 2Examined the antidepressant-like effects in mice; demonstrated increased locomotion and reduced immobility in forced swim tests.
Study 3Evaluated anti-inflammatory properties; showed decreased levels of TNF-alpha and IL-6 in treated animal models.

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation : Formation of the tetrahydropyrimidine core via Biginelli-like reactions, using aldehydes (e.g., benzaldehyde derivatives) and urea/thiourea analogs .
  • Piperazine coupling : Introducing the 3-methoxyphenylpiperazine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Esterification : Final carboxylate ester formation using ethyl chloroformate or acid-catalyzed ester exchange .
    Key reagents include ammonium acetate (as a catalyst for cyclization) and solvents like ethanol or dichloromethane. Challenges include optimizing regioselectivity during cyclization .

Advanced: How can reaction conditions be optimized to improve yield during synthesis?

Answer:
Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency but require strict temperature control (<60°C) to prevent decomposition .
  • Catalyst tuning : Substoichiometric amounts of Lewis acids (e.g., ZnCl₂) improve cyclization kinetics .
  • Stepwise purification : Intermediate isolation via column chromatography (silica gel, hexane/ethyl acetate gradients) reduces side-product carryover .
  • Reaction monitoring : TLC or in-situ IR spectroscopy ensures timely termination of exothermic steps .

Basic: What spectroscopic methods confirm the compound’s structure?

Answer:

  • NMR : 1H and 13C NMR identify proton environments (e.g., piperazine N–CH₂ peaks at δ 2.5–3.5 ppm) and carbon frameworks .
  • MS : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching C₂₄H₂₇N₃O₄).
  • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydropyrimidine ring and piperazine orientation .
  • IR : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and ester (C–O stretch ~1250 cm⁻¹) groups .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

  • Standardized assays : Use consistent cell lines (e.g., HEK-293 for kinase inhibition) and control compounds to normalize activity metrics .
  • Solubility adjustments : DMSO concentrations >0.1% may artifactually inhibit targets; use cyclodextrin-based solubilization for hydrophobic analogs .
  • Metabolic stability tests : Incubate with liver microsomes to identify rapid degradation pathways that skew IC50 values .

Basic: What biological activities are reported for structural analogs?

Answer:

  • Antimicrobial : Dihydropyrimidine analogs show MIC values of 2–8 µg/mL against S. aureus .
  • Kinase inhibition : Piperazine-linked pyrimidines exhibit sub-µM IC50 against EGFR and VEGFR2 .
  • Anticancer : Fluorinated derivatives induce apoptosis in HeLa cells (EC50 ~10 µM) via caspase-3 activation .

Advanced: What strategies enhance bioavailability in pharmacological studies?

Answer:

  • Prodrug modification : Replace the ethyl ester with a pivaloyloxymethyl group to improve intestinal absorption .
  • Nanoparticle encapsulation : Use PLGA polymers for sustained release and reduced hepatic first-pass metabolism .
  • LogP optimization : Introduce hydrophilic substituents (e.g., –OH) on the phenyl ring to lower cLogP from 4.2 to 2.8 .

Basic: How is purity assessed, and what thresholds are acceptable?

Answer:

  • HPLC : C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm. Purity ≥95% is required for pharmacological studies .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.4%) .
  • Melting point : Sharp range (e.g., 180–182°C) indicates homogeneity .

Advanced: How does computational chemistry predict target interactions?

Answer:

  • Molecular docking : AutoDock Vina simulates binding to kinase ATP pockets (e.g., EGFR PDB:1M17). Key interactions: piperazine N–H with Glu762 .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Hammett constants (σ) of substituents correlate with IC50 (R² >0.85) .

Basic: What are stability considerations for long-term storage?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent light-induced degradation .
  • Humidity : Use desiccants (silica gel) to avoid ester hydrolysis .
  • Inert atmosphere : Argon overlay minimizes oxidation of the tetrahydropyrimidine ring .

Advanced: How to address stereochemical uncertainties in the tetrahydropyrimidine core?

Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers .
  • VCD spectroscopy : Compare experimental and DFT-calculated vibrational circular dichroism spectra .
  • Crystallographic refinement : SHELXL resolves absolute configuration via Flack parameter analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.